2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
Overview
Description
2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a chemical compound with the molecular formula C11H13BrN2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activity . This interaction could result in changes to the cell cycle and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may have effects on cell cycle progression and cell volume regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol typically involves the bromination of 2-methylindazole followed by the introduction of a propan-2-ol group. Common reagents used in these reactions include bromine, sodium hydroxide, and isopropanol. The reaction conditions often involve heating and the use of solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups like amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-isopropyl-2-methyl-2H-indazole: Similar in structure but lacks the propan-2-ol group.
3-(5-Bromo-indazol-1-yl)-2-(2,4-difluoro-phenyl)-1-[1,2,4]-triazol-1-yl-butan-2-ol: Exhibits significant antifungal activity.
Uniqueness
2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom and a propan-2-ol group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(5-bromo-2-methylindazol-3-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2,15)10-8-6-7(12)4-5-9(8)13-14(10)3/h4-6,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJKPUCLBSWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2C=C(C=CC2=NN1C)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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